2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C8H6BrNO2. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
It’s worth noting that related compounds have shown inhibitory activity against cox-2 , suggesting that 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential cox-2 inhibition, it could be inferred that the compound may impact the prostaglandin synthesis pathway, which is regulated by cox-2 .
Result of Action
Based on the potential cox-2 inhibition, it could be hypothesized that the compound may reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that compounds with a similar structure exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .
Molecular Mechanism
The molecular mechanism of action of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is not well established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired product .
Chemical Reactions Analysis
2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including small molecule inhibitors of enzymes like renin.
Biological Studies: The compound has been studied for its potential anticancer, antibacterial, and antifungal activities.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazine derivatives such as:
- 6-bromo-2H-1,4-benzoxazin-3(4H)-one
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-nitro-2H-1,4-benzoxazin-3(4H)-one
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and applications .
Properties
IUPAC Name |
2-bromo-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJFOGYRODBABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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